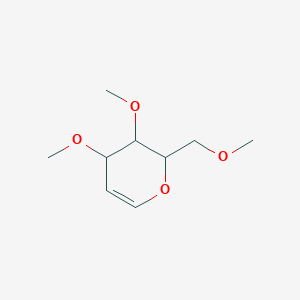![molecular formula C14H12ClN3 B12316042 N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine est un composé chimique qui appartient à la classe des dérivés de l'indazole. L'indazole est une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyrazole. La présence du groupe 4-chlorophényle et de la fonction amine à des positions spécifiques sur le cycle indazole confère à ce composé des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine implique généralement la réaction de la 4-chlorobenzylamine avec un dérivé de l'indazole dans des conditions spécifiques. Une méthode courante comprend :
Matériels de départ : 4-chlorobenzylamine et acide 1H-indazole-6-carboxylique.
Conditions réactionnelles : La réaction est réalisée en présence d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base comme la triéthylamine dans un solvant organique tel que le dichlorométhane.
Procédure : Le mélange est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de la N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de la N-[(4-chlorophényl)méthyl]-1H-indazol-6-one.
Réduction : Formation de dérivés de la N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine.
Substitution : Formation de la N-[(4-substitué phényl)méthyl]-1H-indazol-6-amine.
Applications de la recherche scientifique
La N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine a des applications diverses dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigée pour son potentiel d'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Explorée pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à des effets en aval sur les voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(4-chlorophényl)méthyl]cyclopentanamine
- 3-[(4-chlorophényl)sélanyl]-1-méthyl-1H-indole
Unicité
La N-[(4-chlorophényl)méthyl]-1H-indazol-6-amine est unique en raison de sa structure spécifique de l'indazole et de la présence du groupe 4-chlorophényle. Cette combinaison confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C14H12ClN3 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine |
InChI |
InChI=1S/C14H12ClN3/c15-12-4-1-10(2-5-12)8-16-13-6-3-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
Clé InChI |
AXIXBQVTLFGRLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


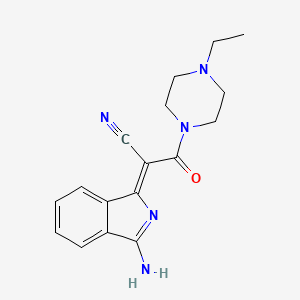
![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)

![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
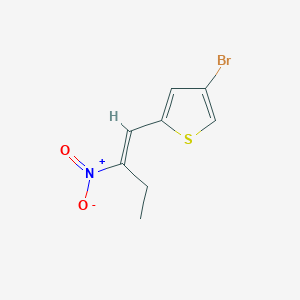
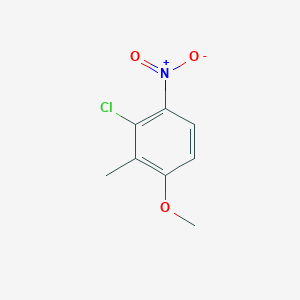
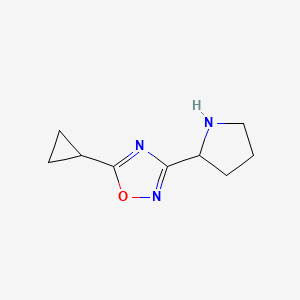
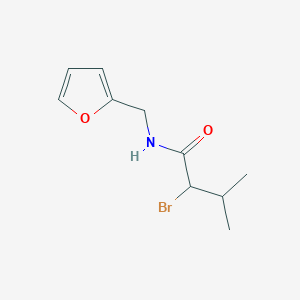
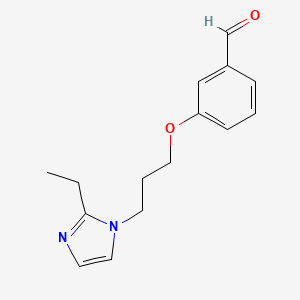
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
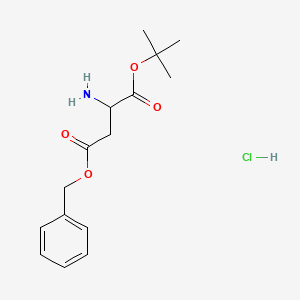
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
